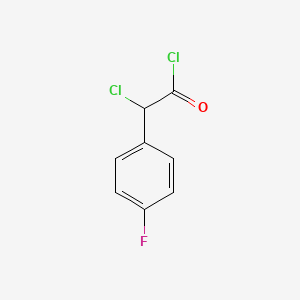

2-Chloro-2-(4-fluorophenyl)acetyl chloride

説明

Structure

3D Structure

特性

IUPAC Name |

2-chloro-2-(4-fluorophenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXVEVGYSVNGNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 2 4 Fluorophenyl Acetyl Chloride

Established Synthetic Routes

Chlorination of 2-(4-fluorophenyl)acetic Acid Derivatives

The most direct and established route to synthesize 2-Chloro-2-(4-fluorophenyl)acetyl chloride begins with the precursor 2-(4-fluorophenyl)acetic acid. This process involves a two-step chlorination strategy: α-chlorination of the carboxylic acid, followed by the conversion of the carboxylic acid group into an acyl chloride.

The initial step is the selective chlorination at the α-carbon (the carbon adjacent to the carboxyl group). A modern and efficient method for this transformation is a variation of the Hell-Volhard-Zelinsky (HVZ) reaction. nih.govalfa-chemistry.combyjus.com This reaction can be performed by treating 2-(4-fluorophenyl)acetic acid with a chlorinating agent like trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of phosphorus trichloride (B1173362) (PCl₃) under solvent-free conditions. nih.govresearchgate.net The PCl₃ first converts a small amount of the carboxylic acid into its corresponding acyl chloride. This acyl chloride then enolizes, and the enol form is subsequently chlorinated at the α-position by the TCCA. The resulting α-chloro acyl chloride can then react with more of the starting carboxylic acid to form the α-chloro carboxylic acid and regenerate the acyl chloride intermediate, continuing the catalytic cycle. nih.gov

Once the α-chloro-2-(4-fluorophenyl)acetic acid is obtained, the second step involves the conversion of the carboxylic acid functional group into an acyl chloride. This is a standard transformation commonly achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction with thionyl chloride is particularly effective, as it produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies the purification of the final 2-Chloro-2-(4-fluorophenyl)acetyl chloride product. masterorganicchemistry.comchemguide.co.uk The process typically involves heating the α-chloro carboxylic acid with an excess of thionyl chloride, often at reflux, to drive the reaction to completion. commonorganicchemistry.com

Table 1: Reagents for the Synthesis of 2-Chloro-2-(4-fluorophenyl)acetyl chloride from 2-(4-fluorophenyl)acetic Acid

| Step | Reaction Type | Primary Reagent | Catalyst/Co-reagent | Intermediate/Product |

|---|---|---|---|---|

| 1 | α-Chlorination (HVZ-type) | Trichloroisocyanuric Acid (TCCA) | Phosphorus Trichloride (PCl₃) | 2-Chloro-2-(4-fluorophenyl)acetic acid |

| 2 | Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | N/A (can use catalytic DMF) | 2-Chloro-2-(4-fluorophenyl)acetyl chloride |

Chlorination of 4-Fluoroacetophenone

The chlorination of 4-fluoroacetophenone is a synthetic route that typically yields a different, though related, product: 2-chloro-1-(4-fluorophenyl)ethanone (also known as 2-chloro-4'-fluoroacetophenone). ontosight.ai This α-chloro ketone is a valuable intermediate in its own right. sigmaaldrich.comchemicalbook.com The direct conversion of 4-fluoroacetophenone to 2-Chloro-2-(4-fluorophenyl)acetyl chloride is not a standard or commonly documented synthetic pathway. The established reaction involves the chlorination of the methyl group adjacent to the carbonyl.

Thionyl chloride can be used as a chlorinating agent for ketones, although its reaction with acetophenones can be complex. ontosight.ai In some cases, thionyl chloride can effect α-chlorination of ketones, particularly under specific conditions or with catalysts that promote enolization. However, for the synthesis of 2-chloro-4'-fluoroacetophenone (B45902), other chlorinating agents are often preferred for higher yields and selectivity.

Phosphorus trichloride is not typically used for the direct α-chlorination of ketones like 4-fluoroacetophenone. Its primary role in chlorination reactions involving carbonyl compounds is in the Hell-Volhard-Zelinsky reaction of carboxylic acids, where it acts as a catalyst to form an acyl halide intermediate. alfa-chemistry.combyjus.comwikipedia.org The direct reaction of PCl₃ with a ketone does not lead to selective α-chlorination to produce 2-chloro-4'-fluoroacetophenone.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and introducing a keto-group onto an aromatic ring. libretexts.org

This method is a well-established industrial and laboratory route for the synthesis of 2-chloro-1-(4-fluorophenyl)ethanone, not 2-Chloro-2-(4-fluorophenyl)acetyl chloride. google.comniscpr.res.in The reaction involves treating fluorobenzene (B45895) with chloroacetyl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). libretexts.orggoogle.comyoutube.com

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction between chloroacetyl chloride and aluminum chloride. This electrophile then attacks the electron-rich fluorobenzene ring. Due to the ortho-, para-directing effect of the fluorine substituent, the acylation occurs predominantly at the para position, yielding the desired 2-chloro-4'-fluoroacetophenone with high selectivity. libretexts.org Recent advancements have explored the use of other catalysts, such as ionic liquids, to create a more environmentally friendly and efficient process. google.comgoogle.com

Table 2: Friedel-Crafts Synthesis of 2-chloro-4'-fluoroacetophenone

| Reactant 1 | Reactant 2 | Catalyst | Typical Solvent | Yield Range |

|---|---|---|---|---|

| Fluorobenzene | Chloroacetyl Chloride | Aluminum Chloride (AlCl₃) | Dichloromethane, Carbon Disulfide | High |

| Fluorobenzene | Chloroacetyl Chloride | Ionic Liquid ([emim]Cl-0.67FeCl₃) | None (ionic liquid as solvent) | ~84% google.com |

| Fluorobenzene | Chloroacetyl Chloride | Fe-modified Montmorillonite K10 | Ethylene Dichloride | Good niscpr.res.in |

Application of Ionic Liquids in Friedel-Crafts Reactions

The Friedel-Crafts acylation, a fundamental reaction for the synthesis of aryl ketones, has been significantly enhanced by the use of ionic liquids (ILs). sigmaaldrich.comgoogle.com These compounds, which are salts with low melting points, can function as both green solvents and catalysts, often replacing traditional volatile organic solvents and corrosive Lewis acids. google.comliv.ac.uk In the context of synthesizing precursors to 2-Chloro-2-(4-fluorophenyl)acetyl chloride, such as 2-chloro-1-(4-fluorophenyl)ethan-1-one, ionic liquids offer improved reaction selectivity and yield. google.com

Ionic liquids based on imidazolium (B1220033) or pyridinium (B92312) cations are commonly employed. google.com For instance, chloroaluminate ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) chloride-aluminum chloride ([emim]Cl-AlCl₃) have demonstrated high catalytic activity in Friedel-Crafts acylations, facilitating the reaction between an acylating agent and an aromatic compound. liv.ac.uk The dual role of these ILs as both solvent and catalyst simplifies the process and can lead to easier product separation and catalyst recycling. google.comnih.gov Research has shown that metal triflates, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), in imidazolium-based ionic liquids can achieve greater regioselectivity and faster reaction rates compared to conventional solvents. liv.ac.uk

Below is a table summarizing the application of various ionic liquids in Friedel-Crafts acylation reactions relevant to the synthesis of related aromatic ketones.

| Ionic Liquid System | Role | Key Advantages |

| 1-ethyl-3-methylimidazolium trifluoromethanesulfonate | Solvent & Catalyst | Eliminates the need for another catalyst; recyclable. google.comgoogle.com |

| [emim]Cl–AlCl₃ (1-ethyl-3-methylimidazolium chloride-aluminum chloride) | Solvent & Catalyst | High catalytic activity; allows for high yield and regioselectivity at ambient temperatures. liv.ac.uk |

| [bmim][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate) with Metal Triflates (e.g., Cu(OTf)₂) | Solvent/Catalyst System | Enhanced reaction rates and regioselectivity compared to conventional solvents. liv.ac.uk |

| 1-isobutyl-3-methylimidazolium dihydrogen phosphate (B84403) ([i-BMIM]H₂PO₄) with Indium Triflate | Solvent/Catalyst System | Forms an efficient green catalyst system for acylation with acid anhydrides. sigmaaldrich.com |

Optimization of Reaction Conditions and Catalysis in Synthesis

Optimizing reaction conditions is critical for maximizing yield and purity while minimizing side reactions and environmental impact. Key parameters include the choice of solvent, operating temperature, and the use of catalysts.

Influence of Solvent Systems

The choice of solvent is crucial in the synthesis of acyl chlorides and subsequent reactions. For the conversion of a carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, anhydrous aprotic solvents are required to prevent hydrolysis of the highly reactive acyl chloride product.

Commonly used solvents and their properties are detailed in the table below.

| Solvent | Type | Rationale for Use |

| Dichloromethane (CH₂Cl₂) | Aprotic | Ensures moisture-free conditions; commonly used for reactions with chloroacetyl chloride. nih.govjmi.ac.in |

| Toluene | Aprotic | Suitable for anhydrous conditions and can be used in reactions involving thionyl chloride. google.com |

| Dimethylformamide (DMF) | Aprotic, Polar | Can act as a catalyst in the formation of acyl chlorides from carboxylic acids. |

| Acetonitrile | Aprotic, Polar | Used as a solvent in acylation reactions. reddit.com |

The solvent can significantly influence reaction kinetics and the stability of intermediates. Studies on solvolysis show that solvent nucleophilicity and ionizing power are key factors in the reaction mechanism of related sulfonyl chlorides, indicating the broader importance of solvent choice in reactions involving acid chlorides. researchgate.netmdpi.com

Temperature and Reflux Conditions

Temperature control is a critical factor throughout the synthesis process. Different stages of the reaction often require distinct temperature profiles to ensure optimal outcomes. For instance, the addition of highly reactive reagents like chloroacetyl chloride is typically performed at low temperatures (e.g., 0–5 °C) to control the exothermic nature of the reaction and prevent the formation of byproducts. nih.govjmi.ac.inorgsyn.org

Following the initial addition, the reaction mixture is often allowed to warm to room temperature or heated under reflux to drive the reaction to completion. google.comorgsyn.orgorgsyn.org In Friedel-Crafts acylations leading to precursors of the target compound, a common protocol involves cooling to between -10 °C and 0 °C during the addition of reactants, followed by heating to between 50 °C and 90 °C to complete the reaction. google.comgoogle.com

The table below outlines typical temperature conditions for relevant synthetic steps.

| Reaction Step | Temperature Condition | Purpose |

| Addition of Acyl Chloride | 0–5 °C | To control the exothermic reaction and minimize side-product formation. nih.govjmi.ac.inorgsyn.org |

| Friedel-Crafts Reactant Addition | -10 to 0 °C | To manage reactivity during the initial phase of the electrophilic aromatic substitution. google.comgoogle.com |

| Main Reaction / Acylation | Room Temperature to 90 °C | To ensure the reaction proceeds to completion. google.comorgsyn.orggoogle.com |

| Reflux | Varies with solvent | To drive the reaction to completion, particularly in the formation of the acyl chloride from the carboxylic acid. google.comorgsyn.org |

Role of Base Catalysts (e.g., Triethylamine)

In reactions involving the formation of amides or esters from acyl chlorides, a base is required to neutralize the hydrochloric acid (HCl) byproduct. Triethylamine (B128534) (Et₃N) is a commonly used organic base for this purpose. google.com It acts as an acid scavenger, reacting with the generated HCl to form triethylammonium (B8662869) chloride. google.com This prevents the protonation of nucleophiles (like amines) in the reaction mixture, allowing them to react effectively with the electrophilic acyl chloride. nih.govjmi.ac.in

The use of a stoichiometric amount of triethylamine is necessary, as it is a reactant in the neutralization step, not a catalyst in the traditional sense. reddit.com The typical procedure involves adding the acyl chloride dropwise to a cooled solution containing the nucleophile (e.g., an amine) and triethylamine. nih.govjmi.ac.inresearchgate.net

| Base | Chemical Formula | Function | Reaction Context |

| Triethylamine | (C₂H₅)₃N | Acid Scavenger | Neutralizes HCl produced during acylation of amines or alcohols, driving the reaction forward. nih.govjmi.ac.ingoogle.com |

| Pyridine (B92270) | C₅H₅N | Base/Nucleophilic Catalyst | Can be used as a solvent and base in acylation reactions. reddit.comorgsyn.org |

Chemical Reactivity and Transformation Pathways of 2 Chloro 2 4 Fluorophenyl Acetyl Chloride

Acylating Agent Characteristics

2-Chloro-2-(4-fluorophenyl)acetyl chloride functions as a potent acylating agent, a characteristic derived from the structural properties of the acyl chloride group. Acyl chlorides are among the most reactive derivatives of carboxylic acids, readily participating in reactions that introduce the acyl group into other molecules. wikipedia.org

Mechanism of Acylation with Nucleophiles

The acylation reactions involving 2-Chloro-2-(4-fluorophenyl)acetyl chloride proceed through a well-established nucleophilic acyl substitution mechanism. libretexts.org This is not a single-step substitution, but rather a two-stage process involving addition followed by elimination. libretexts.org

The mechanism is initiated by the attack of a nucleophile (Nu-H) on the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This attack breaks the carbon-oxygen pi bond, leading to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. libretexts.orgyoutube.com In the second stage, the tetrahedral intermediate collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and simultaneously, the chloride ion is expelled as a leaving group. libretexts.orgyoutube.com Chloride is an excellent leaving group, which makes this step thermodynamically favorable. youtube.com The final step typically involves the deprotonation of the nucleophile (if it was neutral, like an alcohol or amine) by a base, often another molecule of the nucleophile or an added non-nucleophilic base, to yield the final acylated product and hydrochloric acid. libretexts.org

Enhanced Electrophilicity of the Carbonyl Carbon

The carbonyl carbon in 2-Chloro-2-(4-fluorophenyl)acetyl chloride possesses a significant partial positive charge, making it highly susceptible to nucleophilic attack. libretexts.orgmsu.edu This electrophilicity is substantially enhanced by the cumulative electron-withdrawing inductive effects of several substituents on the molecule.

Firstly, the oxygen and chlorine atoms of the acyl chloride group are both highly electronegative and pull electron density away from the carbonyl carbon. libretexts.orgmsu.edu Secondly, the chlorine atom attached to the alpha-carbon (the carbon adjacent to the carbonyl group) provides an additional strong electron-withdrawing effect. psu.edu Lastly, the fluorine atom on the phenyl ring, being the most electronegative element, also withdraws electron density from the aromatic ring and, by extension, from the acetyl group. The combination of these three electron-withdrawing centers makes the carbonyl carbon exceptionally electrophilic and renders the compound highly reactive toward nucleophiles.

Nucleophilic Substitution Reactions

The high reactivity of 2-Chloro-2-(4-fluorophenyl)acetyl chloride makes it a valuable precursor for synthesizing a variety of functional groups through nucleophilic substitution. These reactions involve the replacement of the chloride on the acyl group with various nucleophiles, such as amines, alcohols, and thiols.

Formation of Amides via Reaction with Amines

2-Chloro-2-(4-fluorophenyl)acetyl chloride reacts readily with primary and secondary amines to produce the corresponding N-substituted amides. The reaction follows the general nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine acts as the nucleophile. libretexts.org

The reaction produces hydrogen chloride (HCl) as a byproduct. libretexts.org Since amines are basic, the HCl formed will react with any unreacted amine to form an ammonium (B1175870) salt, rendering it non-nucleophilic. To prevent this and ensure the reaction goes to completion, two equivalents of the amine are typically used: one to act as the nucleophile and the second to act as a base to neutralize the HCl. libretexts.org Alternatively, one equivalent of the amine can be used in the presence of a different, non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the HCl. fishersci.itwikiwand.com

Table 1: Amide Formation

| Reactant | Nucleophile | Base | Product |

|---|---|---|---|

| 2-Chloro-2-(4-fluorophenyl)acetyl chloride | Primary Amine (R-NH₂) | Excess Amine or Pyridine | N-substituted amide |

| 2-Chloro-2-(4-fluorophenyl)acetyl chloride | Secondary Amine (R₂-NH) | Excess Amine or Pyridine | N,N-disubstituted amide |

Synthesis of Esters via Reaction with Alcohols

The reaction of 2-Chloro-2-(4-fluorophenyl)acetyl chloride with alcohols, a process known as alcoholysis, yields esters. wikipedia.orglibretexts.org This reaction is an efficient method for ester formation due to the high reactivity of the acyl chloride, making the reaction irreversible. libretexts.org

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon. libretexts.org Similar to the reaction with amines, this process generates hydrogen chloride. To drive the reaction and neutralize the acid, a weak base like pyridine is often added. wikiwand.comlibretexts.org The base not only neutralizes the HCl but can also act as a catalyst. wikipedia.org

Table 2: Ester Formation

| Reactant | Nucleophile | Catalyst/Base | Product |

|---|---|---|---|

| 2-Chloro-2-(4-fluorophenyl)acetyl chloride | Alcohol (R-OH) | Pyridine | Ester |

Formation of Thioesters via Reaction with Thiols

Analogous to the synthesis of esters, 2-Chloro-2-(4-fluorophenyl)acetyl chloride can react with thiols (R-SH) to form thioesters. Thioesters are organosulfur compounds where a sulfur atom replaces the oxygen in the ester linkage. wikipedia.org

A common method for preparing thioesters involves the reaction of an acyl chloride with an alkali metal salt of a thiol, such as a sodium thiolate (RSNa). This reaction proceeds smoothly to displace the chloride and form the thioester and a salt byproduct (e.g., NaCl). wikipedia.org

Table 3: Thioester Formation

| Reactant | Nucleophile | Product | Byproduct |

|---|---|---|---|

| 2-Chloro-2-(4-fluorophenyl)acetyl chloride | Sodium Thiolate (R-SNa) | Thioester | Sodium Chloride (NaCl) |

Hydrolysis Reactions

2-Chloro-2-(4-fluorophenyl)acetyl chloride, as a typical acyl chloride, is highly susceptible to hydrolysis. The presence of the acyl chloride functional group makes the carbonyl carbon highly electrophilic and thus prone to attack by nucleophiles, such as water. docbrown.infosavemyexams.com The reaction with water is typically vigorous and results in the formation of the corresponding carboxylic acid and hydrogen chloride. chemguide.co.uk

In this specific case, the hydrolysis of 2-Chloro-2-(4-fluorophenyl)acetyl chloride yields 2-chloro-2-(4-fluorophenyl)acetic acid. The reaction proceeds via a nucleophilic addition-elimination mechanism. docbrown.info Initially, the oxygen atom of a water molecule acts as a nucleophile, attacking the carbonyl carbon. This leads to the formation of an unstable tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. A final deprotonation step by another water molecule or the eliminated chloride ion yields the final products. docbrown.info

C₈H₅Cl₂FO + H₂O → C₈H₆ClFO₂ + HCl

This reactivity underscores the need for anhydrous conditions when handling or storing 2-Chloro-2-(4-fluorophenyl)acetyl chloride to prevent its degradation.

| Reactant | Reagent | Conditions | Products |

| 2-Chloro-2-(4-fluorophenyl)acetyl chloride | Water (H₂O) | Typically vigorous at room temperature | 2-chloro-2-(4-fluorophenyl)acetic acid, Hydrogen chloride (HCl) |

Condensation Reactions

Condensation reactions of 2-Chloro-2-(4-fluorophenyl)acetyl chloride involve its reaction with various nucleophiles, leading to the formation of a larger molecule with the elimination of a small molecule, typically hydrogen chloride. chemguide.co.uk These reactions are fundamental in organic synthesis for creating new carbon-heteroatom bonds, such as in the formation of esters and amides.

Reaction with Alcohols (Esterification)

2-Chloro-2-(4-fluorophenyl)acetyl chloride reacts readily with alcohols in an exothermic process to form esters. libretexts.orgchemguide.co.uk This reaction, known as esterification, follows the same nucleophilic addition-elimination pathway as hydrolysis, with the alcohol acting as the nucleophile. chemguide.co.ukdocbrown.info The reaction is generally rapid and provides a better yield of the ester compared to Fischer esterification because the process is not reversible. youtube.com

The general reaction with an alcohol (R-OH) is:

C₈H₅Cl₂FO + R-OH → C₈H₅ClFO-OR + HCl

The organic product is a 2-chloro-2-(4-fluorophenyl)acetate ester. docbrown.info

Reaction with Amines (Amide Formation)

The reaction with ammonia (B1221849) or primary amines is particularly vigorous, producing N-substituted amides. chemguide.co.uklibretexts.org The lone pair of electrons on the nitrogen atom of the amine initiates a nucleophilic attack on the carbonyl carbon of the acyl chloride. chemguide.co.uk Similar to the reactions with water and alcohols, a tetrahedral intermediate is formed, which then eliminates a chloride ion to form the amide. libretexts.org

A key feature of this reaction is that the hydrogen chloride byproduct immediately reacts with the basic amine present in the mixture to form an ammonium salt. chemguide.co.uklibretexts.org Therefore, two equivalents of the amine are often required: one to act as the nucleophile and the second to neutralize the HCl produced.

The general reaction with a primary amine (R-NH₂) is:

C₈H₅Cl₂FO + 2 R-NH₂ → C₈H₅ClFO-NHR + R-NH₃⁺Cl⁻

The product is an N-substituted 2-chloro-2-(4-fluorophenyl)amide. youtube.com

| Nucleophile | Product Functional Group | General Equation | Byproduct(s) |

| Alcohol (R-OH) | Ester | C₈H₅Cl₂FO + R-OH → C₈H₅ClFO-OR + HCl | Hydrogen chloride |

| Primary Amine (R-NH₂) | N-Substituted Amide | C₈H₅Cl₂FO + 2 R-NH₂ → C₈H₅ClFO-NHR + R-NH₃⁺Cl⁻ | Alkylammonium chloride |

Advanced Synthetic Applications of 2 Chloro 2 4 Fluorophenyl Acetyl Chloride

Role as a Key Intermediate in Complex Organic Synthesis

2-Chloro-2-(4-fluorophenyl)acetyl chloride serves as a pivotal intermediate in the field of complex organic synthesis. Its utility stems from its bifunctional nature, possessing a reactive acid chloride group and a halogenated benzylic carbon, which allows for sequential and diverse chemical transformations. This dual reactivity makes it a valuable building block for constructing intricate molecular architectures.

General Synthesis of Diverse Organic Molecules

The high reactivity of the acyl chloride functional group in 2-Chloro-2-(4-fluorophenyl)acetyl chloride enables it to participate in a wide array of acylation reactions. It readily reacts with various nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters. These reactions are fundamental in organic synthesis for creating essential linkages in more complex molecules. The presence of the chloro and fluoro substituents on the phenyl ring can also influence the electronic properties and biological activity of the resulting compounds.

The general scheme for the acylation of nucleophiles using 2-Chloro-2-(4-fluorophenyl)acetyl chloride is presented below:

| Nucleophile (Nu-H) | Product | Reaction Type |

| R-OH (Alcohol) | 2-Chloro-2-(4-fluorophenyl)acetate ester | Esterification |

| R-NH₂ (Amine) | 2-Chloro-N-substituted-2-(4-fluorophenyl)acetamide | Amidation |

| R-SH (Thiol) | S-substituted 2-chloro-2-(4-fluorophenyl)ethanethioate | Thioesterification |

Introduction of the 2-Chloro-2-(4-fluorophenyl)acetyl Moiety

The introduction of the 2-chloro-2-(4-fluorophenyl)acetyl moiety into a molecule is a key step in the synthesis of various targeted compounds, particularly in medicinal chemistry. This structural unit can be crucial for the biological activity of the final product. The primary method for its introduction is through the acylation reactions mentioned previously. For instance, in the synthesis of novel therapeutic agents, an amine-containing scaffold can be acylated with 2-Chloro-2-(4-fluorophenyl)acetyl chloride to incorporate this specific moiety, which may then be a key pharmacophore or a precursor for further modifications. The chlorine atom at the alpha position also provides a handle for subsequent nucleophilic substitution reactions, further increasing the synthetic versatility of this intermediate.

Synthetic Pathways to Biologically Relevant Scaffolds

2-Chloro-2-(4-fluorophenyl)acetyl chloride is a particularly important precursor for the synthesis of heterocyclic compounds with established biological relevance. Its application in constructing the core structures of pharmacologically active molecules is a testament to its significance in medicinal chemistry.

Preparation of β-Lactam (2-Azetidinone) Derivatives

The β-lactam, or 2-azetidinone, ring is a core structural component of a major class of antibiotics, including penicillins and cephalosporins. The synthesis of novel β-lactam derivatives remains an active area of research in the quest for new antibacterial agents. 2-Chloro-2-(4-fluorophenyl)acetyl chloride is a valuable reagent in the construction of these four-membered heterocyclic rings.

Ketene-Imine [2+2] Cycloaddition Reactions

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic and widely utilized method for the synthesis of β-lactams. In this reaction, 2-Chloro-2-(4-fluorophenyl)acetyl chloride serves as a precursor to the corresponding ketene. In the presence of a tertiary amine base, such as triethylamine (B128534), the acyl chloride undergoes dehydrochlorination to form the highly reactive chloro(4-fluorophenyl)ketene in situ. This ketene then reacts with an imine to yield the desired β-lactam ring. The stereochemical outcome of the reaction can often be controlled by the choice of reactants and reaction conditions.

The general reaction scheme is as follows:

| Reactant 1 | Reactant 2 | Product | Reaction Name |

| 2-Chloro-2-(4-fluorophenyl)acetyl chloride (in the presence of a base) | Imine (R¹-CH=N-R²) | 3-Chloro-3-(4-fluorophenyl)-2-azetidinone derivative | Staudinger [2+2] Cycloaddition |

Ultrasound-Assisted Cyclocondensation Approaches

To enhance the efficiency and sustainability of β-lactam synthesis, ultrasound-assisted methods have been developed. Sonication can promote chemical reactions by providing the necessary activation energy through acoustic cavitation. In the context of β-lactam synthesis from 2-Chloro-2-(4-fluorophenyl)acetyl chloride and imines, ultrasound irradiation can lead to significantly shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. This "green chemistry" approach is becoming increasingly popular in organic synthesis.

A comparative study of conventional versus ultrasound-assisted synthesis of a hypothetical β-lactam derivative is presented below:

| Method | Reaction Time | Yield (%) | Conditions |

| Conventional Heating | 8-12 hours | 65 | Reflux in toluene |

| Ultrasound-Assisted | 30-60 minutes | 85 | Sonication at room temperature |

Synthesis of N-Substituted Acetamide Derivatives

The synthesis of N-substituted acetamide derivatives from 2-Chloro-2-(4-fluorophenyl)acetyl chloride is predicated on the classical reaction between an acyl chloride and a primary or secondary amine. This reaction, a nucleophilic acyl substitution, is a fundamental and widely utilized method for forming amide bonds. researchgate.netnih.govijpsr.info The general mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide product. tandfonline.com

The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct that is formed. nih.gov Alternatively, an excess of the amine reactant can serve as the base. researchgate.net

General Reaction Scheme:

R¹R²NH + ClOC-CH(Cl)(C₆H₄F) → R¹R²N-CO-CH(Cl)(C₆H₄F) + HCl

This method is highly efficient for creating a diverse range of amide compounds by varying the amine substrate. The resulting N-substituted 2-chloro-2-(4-fluorophenyl)acetamide derivatives retain a reactive α-chloro group, which can be used for further synthetic modifications through nucleophilic substitution reactions.

Table 1: Examples of Amines Used in N-Acetylation Reactions This table is illustrative of the types of amines that readily react with acyl chlorides like chloroacetyl chloride, based on common organic synthesis practices.

| Amine Type | Example | Resulting Amide Class |

| Primary Aliphatic | Ethylamine | N-ethyl-acetamide derivative |

| Secondary Aliphatic | Diethylamine | N,N-diethyl-acetamide derivative |

| Primary Aromatic | Aniline | N-phenyl-acetamide derivative (Anilide) |

| Secondary Aromatic | N-methylaniline | N-methyl-N-phenyl-acetamide derivative |

Derivatization for Analytical and Research Purposes

Due to their high reactivity, the direct analysis of acyl chlorides like 2-Chloro-2-(4-fluorophenyl)acetyl chloride at trace levels using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is challenging. researchgate.netgoogle.com Therefore, derivatization is a common and effective strategy to convert the highly reactive acyl chloride into a more stable and easily detectable compound. nih.govjapsonline.com

The primary goal of derivatization in this context is to improve analyte detectability and chromatographic behavior. google.com The reaction converts the acyl chloride into a derivative, typically an ester or a stable amide, which can be analyzed with greater accuracy and sensitivity.

Common Derivatization Strategies for Acyl Chlorides:

Esterification: Reacting the acyl chloride with an alcohol, such as methanol, in an anhydrous environment produces the corresponding methyl ester. This methyl ester is significantly more stable and can be readily analyzed by GC or HPLC. researchgate.net

Amination: Reaction with a suitable amine or hydrazine derivative can create a stable amide product with strong UV-absorbing properties, which is ideal for HPLC-UV detection. researchgate.netgoogle.com A common derivatizing reagent is 2-nitrophenylhydrazine, which yields a derivative with strong absorbance at a wavelength where matrix interference is minimal. researchgate.netgoogle.com

Reaction with Piperidine: For GC-FID analysis, chloroacetyl chlorides can be derivatized with piperidine. This reaction converts the analyte into a stable amide that is amenable to gas chromatography. nih.gov

The selection of the derivatization reagent depends on the analytical technique being employed and the matrix in which the analyte is present. The process allows for the accurate quantification of residual acyl chlorides in complex mixtures, such as pharmaceutical or agrochemical production samples. researchgate.netjapsonline.com

Table 2: Derivatization Approaches for Acyl Chloride Analysis

| Analytical Method | Derivatizing Agent | Derivative Formed | Purpose |

| HPLC-UV | 2-Nitrophenylhydrazine | N-Aryl Hydrazide | Creates a derivative with strong UV absorbance for high sensitivity. researchgate.netgoogle.com |

| GC-FID | Methanol | Methyl Ester | Forms a stable, volatile ester suitable for GC analysis. researchgate.net |

| GC-FID | Piperidine | Piperidide (Amide) | Produces a stable amide for robust GC quantification. nih.gov |

Applications in Agrochemical and Specialty Chemical Synthesis

Research into the synthesis of the herbicide Flufenacet (CAS 142459-58-3) indicates that its production involves key intermediates derived from chloroacetylation reactions. herts.ac.ukgoogle.com The core structure of Flufenacet contains an N-(4-fluorophenyl)-N-isopropyl acetamide moiety. nih.gov Published synthesis routes show that this moiety is typically formed by reacting N-isopropyl-4-fluoroaniline with chloroacetyl chloride . herts.ac.uk This reaction produces the critical intermediate, 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide. This intermediate is then further processed, often by converting the chloro group to a hydroxyl group, before the final condensation with a trifluoromethyl-substituted thiadiazole ring system to yield Flufenacet. google.com

Based on available chemical literature and patents, the direct precursor for the acetamide portion of Flufenacet is chloroacetyl chloride, rather than 2-Chloro-2-(4-fluorophenyl)acetyl chloride. herts.ac.ukgoogle.com

Stereochemical Considerations in Reactions Involving 2 Chloro 2 4 Fluorophenyl Acetyl Chloride

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a well-established strategy to induce stereoselectivity in a reaction. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. While specific applications of chiral auxiliaries directly with 2-Chloro-2-(4-fluorophenyl)acetyl chloride are not extensively documented in publicly available literature, the principles of this methodology can be extrapolated from reactions with analogous α-chloro acyl chlorides.

The use of amino acid derivatives as chiral auxiliaries is a common and effective approach. For instance, an amino acid like (R)-2-amino-2-(4-fluorophenyl)acetic acid could theoretically be acylated by 2-Chloro-2-(4-fluorophenyl)acetyl chloride to form an amide. The resulting diastereomeric amide would possess a defined stereochemistry directed by the chiral amino acid auxiliary. Subsequent reactions at the α-carbon of the acyl moiety would proceed with facial selectivity due to the steric hindrance and electronic environment imposed by the chiral auxiliary.

Hypothetical Reaction Scheme:

Acylation: Reaction of (R)-2-amino-2-(4-fluorophenyl)acetic acid with 2-Chloro-2-(4-fluorophenyl)acetyl chloride would yield a diastereomeric amide.

Stereoselective Reaction: A subsequent nucleophilic substitution or enolate alkylation at the α-chloro position would be directed by the chiral center of the amino acid auxiliary.

Auxiliary Cleavage: Hydrolysis or other cleavage methods would remove the chiral auxiliary, yielding an enantiomerically enriched product.

While direct experimental data for this specific pairing is scarce, the principle is well-founded in asymmetric synthesis. The effectiveness of such an auxiliary would depend on its ability to create a rigid, well-defined conformational bias in the transition state of the stereodetermining step.

Asymmetric Catalysis in Stereoselective Transformations

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes are powerful catalysts for a variety of asymmetric transformations, most notably hydrogenations. nih.govcore.ac.uk While direct catalysis on 2-Chloro-2-(4-fluorophenyl)acetyl chloride is not a typical application, these catalysts are highly effective in the asymmetric hydrogenation of ketones that could be derived from it.

For example, a ketone synthesized from 2-Chloro-2-(4-fluorophenyl)acetyl chloride via a Friedel-Crafts acylation could be a substrate for asymmetric hydrogenation. The Ru-BINAP catalyst would coordinate to the ketone, and the chiral diphosphine ligand would create a chiral environment, leading to the preferential formation of one enantiomer of the corresponding secondary alcohol.

Illustrative Data from Analogous Asymmetric Hydrogenations:

| Ketone Substrate | Chiral Catalyst | Product Enantiomeric Excess (ee) | Reference |

| Acetophenone | RuCl₂((S)-BINAP)(dmf)n / (S,S)-DPEN / KOH | 99% | nih.gov |

| 2'-Acetonaphthone | RuCl₂((S)-xylbinap)((S)-daipen) / t-C₄H₉OK | 99% | core.ac.uk |

| α-Chloroacetophenone | Ru(OTf)((S,S)-TsDpen)(p-cymene) | 96% | nih.gov |

This table presents data for analogous ketone hydrogenations to illustrate the efficacy of Ru-BINAP and similar catalysts in achieving high enantioselectivity.

The high enantioselectivities observed in these reactions underscore the potential for using such catalytic systems to control the stereochemistry of derivatives of 2-Chloro-2-(4-fluorophenyl)acetyl chloride.

Diastereoselective and Enantioselective Product Formation

The inherent reactivity of 2-Chloro-2-(4-fluorophenyl)acetyl chloride allows for its participation in various reactions where new stereocenters are formed. Controlling the stereochemical outcome of these reactions is a key synthetic challenge.

Acyl chlorides, particularly α-chloro acyl chlorides, can be converted in situ to highly reactive ketenes by treatment with a non-nucleophilic base. The resulting chloroketene, in this case, (4-fluorophenyl)chloroketene, can then undergo cycloaddition reactions, such as [2+2] cycloadditions with alkenes or imines to form cyclobutanones or β-lactams, respectively.

The stereochemistry of these cycloaddition reactions can be controlled through several strategies:

Substrate Control: If the alkene or imine partner is chiral, it can induce diastereoselectivity in the cycloaddition.

Catalyst Control: The use of a chiral Lewis acid or a chiral base to generate the ketene (B1206846) can lead to an enantioselective cycloaddition.

For instance, the reaction of a ketene derived from an α-chloro acyl chloride with an alkene in the presence of a chiral catalyst can proceed with high enantioselectivity. nih.gov The catalyst coordinates to one of the reactants, creating a chiral pocket that directs the approach of the other reactant, leading to the preferential formation of one enantiomer of the cycloadduct.

General Scheme for Catalytic Asymmetric [2+2] Cycloaddition:

Computational and Spectroscopic Investigation of 2 Chloro 2 4 Fluorophenyl Acetyl Chloride

Quantum Chemical Studies

Quantum chemical studies are instrumental in elucidating the electronic structure, reactivity, and other molecular properties of chemical compounds. For a molecule like 2-Chloro-2-(4-fluorophenyl)acetyl chloride, these studies can provide valuable insights into its behavior at a molecular level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By focusing on the electron density rather than the complex many-electron wave function, DFT offers a balance between accuracy and computational cost, making it a popular choice for studying a wide range of chemical systems.

The electron density distribution in 2-Chloro-2-(4-fluorophenyl)acetyl chloride is expected to be significantly influenced by the presence of electronegative atoms, namely fluorine, chlorine, and oxygen. These atoms would draw electron density towards themselves, creating regions of partial negative charge (δ-) and leaving other parts of the molecule electron-deficient, with a partial positive charge (δ+).

The electrophilicity of the molecule, which is its ability to accept electrons, is a key determinant of its reactivity. The carbonyl carbon of the acetyl chloride group is anticipated to be a primary electrophilic center. This is due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. The aromatic ring, influenced by the fluorine and chloroacetyl groups, would also exhibit a modified electron density profile, affecting its susceptibility to electrophilic or nucleophilic attack.

Illustrative Molecular Electrostatic Potential (MEP) Map Analysis:

A Molecular Electrostatic Potential (MEP) map would visually represent the electron density distribution. In such a map, red regions would indicate areas of high electron density (negative potential), while blue regions would signify areas of low electron density (positive potential). For 2-Chloro-2-(4-fluorophenyl)acetyl chloride, the MEP map would likely show:

Red Regions: Around the carbonyl oxygen and the fluorine atom, indicating their high electronegativity.

Blue Regions: Around the carbonyl carbon and the hydrogen atoms, indicating their electrophilic character.

Green/Yellow Regions: Across the phenyl ring, indicating a more neutral potential, though modulated by the substituents.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For 2-Chloro-2-(4-fluorophenyl)acetyl chloride, DFT calculations, for instance at the B3LYP/6-311G(d,p) level of theory, would be employed to determine bond lengths, bond angles, and dihedral angles.

Conformational analysis would explore the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The rotation around the C-C bond connecting the phenyl ring and the acetyl chloride moiety would be of particular interest, as it would determine the relative orientation of these two groups. The calculations would identify the most stable conformer and the energy barriers for interconversion between different conformers.

Hypothetical Optimized Geometrical Parameters:

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.19 | O=C-Cl | 120.5 |

| C-Cl (acetyl) | 1.79 | O=C-C | 125.2 |

| C-C (ring-acetyl) | 1.52 | Cl-C-C | 114.3 |

| C-F | 1.35 | C-C-H | 119.8 |

| C-Cl (on chiral center) | 1.78 | F-C-C | 118.5 |

This is an interactive data table. You can sort and filter the data.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For 2-Chloro-2-(4-fluorophenyl)acetyl chloride, the HOMO is expected to be localized primarily on the phenyl ring and the lone pairs of the halogen and oxygen atoms. The LUMO is likely to be centered on the antibonding π* orbital of the carbonyl group.

Illustrative FMO Data:

| Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily localized on the phenyl ring and halogen atoms. |

| LUMO | -1.2 | Primarily localized on the C=O π* antibonding orbital. |

| HOMO-LUMO Gap | 7.3 | Indicates moderate kinetic stability. |

This is an interactive data table. You can sort and filter the data.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital.

Hypothetical NBO Analysis Results:

| Interaction | Stabilization Energy (E(2)) (kcal/mol) |

| LP(O) -> π(C-Cl) | 4.5 |

| LP(Cl) -> σ(C-C) | 1.8 |

| π(C=C) -> π*(C=O) | 2.1 |

This is an interactive data table. You can sort and filter the data.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models are built by correlating calculated molecular descriptors (numerical representations of molecular structure) with experimentally determined properties.

For 2-Chloro-2-(4-fluorophenyl)acetyl chloride, a QSPR model could be developed to predict properties such as its boiling point, solubility, or reactivity based on a set of descriptors. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Quantum-chemical descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment).

A typical QSPR study would involve:

Data Set Collection: Gathering a set of molecules with known properties that are structurally related to the target compound.

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule in the data set.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that relates the descriptors to the property of interest.

Model Validation: Assessing the predictive power of the model using external or internal validation techniques.

While a specific QSPR model for 2-Chloro-2-(4-fluorophenyl)acetyl chloride has not been reported, such a model could be a valuable tool for predicting its properties and guiding the synthesis of related compounds with desired characteristics.

Quantitative Structure-Property Relationship (QSPR) Modeling

Correlation of Hammett Constants with Reaction Rates

The hydrolysis of 2-Chloro-2-(4-fluorophenyl)acetyl chloride is a nucleophilic acyl substitution reaction, the rate of which is significantly influenced by the electronic effects of its substituents. The Hammett equation, log(k/k₀) = ρσ, provides a quantitative framework for analyzing the relationship between the electronic properties of substituents and the reaction rates of aromatic compounds. In this equation, k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted reference compound, σ is the substituent constant that reflects the electronic effect of the substituent, and ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to these electronic effects.

For the hydrolysis of acyl chlorides, the reaction is typically accelerated by electron-withdrawing groups (EWGs) and decelerated by electron-donating groups (EDGs). EWGs stabilize the developing negative charge in the tetrahedral intermediate and the transition state, thereby lowering the activation energy and increasing the reaction rate. This corresponds to a positive value for the reaction constant, ρ. Studies on the hydrolysis of substituted benzoyl chlorides have consistently shown positive ρ values, confirming that the reaction is facilitated by substituents that withdraw electron density from the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by water. viu.ca

In the case of 2-Chloro-2-(4-fluorophenyl)acetyl chloride, two key substituents influence the reactivity of the carbonyl center: the para-fluoro group on the phenyl ring and the alpha-chloro atom on the acetyl group.

Para-Fluoro Substituent : The fluorine atom exerts a dual electronic effect: it is strongly electron-withdrawing via the inductive effect (-I) due to its high electronegativity, but it is also electron-donating through the resonance effect (+R) due to its lone pairs of electrons. For a substituent in the para position, both effects are significant. The Hammett substituent constant for a para-fluoro group (σₚ) is +0.06, indicating a net, albeit weak, electron-withdrawing character.

Alpha-Chloro Substituent : The chlorine atom attached to the alpha-carbon is a powerful electron-withdrawing group due to its strong inductive effect (-I). This effect significantly increases the electrophilicity of the adjacent carbonyl carbon, making the compound highly reactive towards nucleophiles like water.

| Substituent (X) | Hammett Constant (σₚ) | Electronic Effect |

|---|---|---|

| -OCH₃ | -0.27 | Strongly Electron-Donating |

| -CH₃ | -0.17 | Electron-Donating |

| -H | 0.00 | Reference |

| -F | +0.06 | Weakly Electron-Withdrawing |

| -Cl | +0.23 | Electron-Withdrawing |

| -NO₂ | +0.78 | Strongly Electron-Withdrawing |

Molecular Dynamics (MD) Simulations

Assessment of Solvation Effects and Hydrolysis Susceptibility

Solvation Effects: The hydrolysis of an acyl chloride is profoundly influenced by the surrounding solvent molecules, typically water. MD simulations can model the explicit interactions between the acyl chloride and a large number of water molecules, revealing the structure and dynamics of the solvation shells. For 2-Chloro-2-(4-fluorophenyl)acetyl chloride, simulations would show how water molecules orient themselves around the solute. The polar water molecules are expected to form a structured hydration layer, with their oxygen atoms directed towards the electrophilic carbonyl carbon and their hydrogen atoms forming hydrogen bonds with the carbonyl oxygen and the chlorine atoms. This pre-organization of solvent molecules is crucial for the subsequent nucleophilic attack. nih.gov

Simulations can track the diffusion of water molecules from the bulk solvent to the reactive site, calculating parameters such as the radial distribution function to quantify the probability of finding a water molecule at a certain distance from the carbonyl carbon. This provides a microscopic view of how the solvent facilitates the approach of the nucleophile.

Hydrolysis Susceptibility: MD simulations, particularly when combined with quantum mechanics/molecular mechanics (QM/MM) methods, can be used to map the reaction pathway and calculate the free energy barrier (activation energy) for hydrolysis. The potential of mean force (PMF) along a defined reaction coordinate (e.g., the distance between the water oxygen and the carbonyl carbon) can be computed to identify the transition state and any intermediates. nih.gov

For 2-Chloro-2-(4-fluorophenyl)acetyl chloride, the simulations would model the nucleophilic attack of a water molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The solvent plays a critical role in stabilizing this charged intermediate through hydrogen bonding and dielectric screening. The simulations can quantify this stabilization energy, which is a key factor in the compound's high susceptibility to hydrolysis. The subsequent departure of the chloride leaving group and proton transfers, often involving a network of surrounding water molecules in a proton relay mechanism, can also be modeled to complete the reaction profile. By comparing the calculated free energy barriers for different substituted acyl chlorides, MD simulations can provide a theoretical basis for understanding the structure-reactivity relationships observed experimentally, such as those described by the Hammett equation.

Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups in a molecule. The IR spectrum of 2-Chloro-2-(4-fluorophenyl)acetyl chloride would be dominated by a very strong and sharp absorption band characteristic of the acyl chloride carbonyl (C=O) group. Due to the strong inductive electron-withdrawing effects of both the alpha-chloro substituent and the acyl chloride chlorine, the C=O bond is strengthened and shortened, causing its stretching frequency to appear at a high wavenumber. libretexts.org This peak is typically observed in the range of 1780–1820 cm⁻¹. Other characteristic absorption bands would confirm the presence of the aromatic ring and the carbon-halogen bonds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Acyl Chloride) | Stretching | 1790 - 1815 | Very Strong, Sharp |

| C=C (Aromatic) | Stretching | 1600, 1500, 1450 | Medium to Weak |

| C-F (Aryl Fluoride) | Stretching | 1250 - 1210 | Strong |

| C-Cl (Acyl Chloride) | Stretching | 900 - 800 | Medium to Strong |

| C-Cl (Alkyl Halide) | Stretching | 800 - 600 | Medium to Strong |

| C-H (Aromatic) | Bending (out-of-plane) | 850 - 810 | Strong (para-disubstitution) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Chloro-2-(4-fluorophenyl)acetyl chloride would display distinct signals for the aromatic protons and the single aliphatic proton. The aromatic region would show a pattern characteristic of a 1,4-disubstituted (para) benzene ring containing a fluorine atom. The protons ortho to the fluorine (Hₐ) would be coupled to the fluorine and to the meta protons (Hₑ), appearing as a triplet or, more likely, a doublet of doublets. The protons meta to the fluorine (Hₑ) would also appear as a doublet of doublets. The single methine proton (-CHCl) is attached to a carbon bearing two strong electron-withdrawing groups (the carbonyl and the chlorine atom), which would cause its signal to be significantly deshielded and shifted downfield, appearing as a sharp singlet.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (Hₑ, meta to F) | ~ 7.5 - 7.7 | Doublet of Doublets (dd) | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 5-6 Hz |

| Aromatic (Hₐ, ortho to F) | ~ 7.1 - 7.3 | Doublet of Doublets (dd) or Triplet (t) | ³JHH ≈ 8-9 Hz, ³JHF ≈ 8-9 Hz |

| Methine (-CHCl) | ~ 6.2 - 6.5 | Singlet (s) | N/A |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The most deshielded signal would be that of the carbonyl carbon, appearing in the typical range for acyl chlorides. The methine carbon, bonded to a chlorine atom and the carbonyl group, would also be significantly downfield. The aromatic carbons would show four distinct signals due to the molecule's symmetry. The carbon directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive feature for identifying this carbon.

| Carbon | Chemical Shift (δ, ppm) | Coupling |

|---|---|---|

| C=O (Carbonyl) | ~ 168 - 172 | - |

| C-F (Aromatic) | ~ 163 - 167 | Large ¹JCF (~250 Hz) |

| C-ipso (Aromatic, attached to C-Cl) | ~ 130 - 134 | Small ⁴JCF |

| C-ortho (Aromatic, C-H) | ~ 129 - 132 | ²JCF (~8-9 Hz) |

| C-meta (Aromatic, C-H) | ~ 115 - 118 | ³JCF (~22 Hz) |

| -CHCl (Methine) | ~ 65 - 70 | - |

Mass Spectrometry (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. Due to the high reactivity and thermal lability of acyl chlorides, Gas Chromatography-Mass Spectrometry (GC-MS) analysis is often performed after derivatization, for instance, by reacting the acyl chloride with an alcohol like methanol to form a more stable methyl ester. chromforum.orgjapsonline.com Direct analysis by techniques like Electrospray Ionization (ESI-MS) might be possible under carefully controlled conditions.

The mass spectrum of 2-Chloro-2-(4-fluorophenyl)acetyl chloride would show a characteristic molecular ion peak cluster. The presence of two chlorine atoms gives rise to a distinctive isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion will appear as a cluster of peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1.

The primary fragmentation pathway for acyl chlorides is the loss of the chlorine radical from the carbonyl group to form a highly stable acylium ion. This fragment would also exhibit an isotopic pattern due to the remaining chlorine atom on the alpha-carbon.

| m/z Value | Fragment Ion Structure | Description of Loss |

|---|---|---|

| 222/224/226 | [C₈H₅FCl₂O]⁺ | Molecular Ion (M⁺) |

| 187/189 | [C₈H₅FClO]⁺ | Loss of Cl radical from acyl chloride ([M-35]⁺, [M-37]⁺) |

| 159/161 | [C₇H₅FCl]⁺ | Loss of CO from acylium ion |

| 124 | [C₇H₅F]⁺ | Loss of Cl radical from [C₇H₅FCl]⁺ |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, which promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which a substance absorbs light are characteristic of its electronic structure.

For a compound like 2-Chloro-2-(4-fluorophenyl)acetyl chloride, the UV-Vis spectrum would be expected to show absorption bands corresponding to electronic transitions within the aromatic (4-fluorophenyl) ring and the carbonyl group of the acetyl chloride moiety. The primary transitions of interest would likely be the π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

π → π Transitions:* These transitions typically have high molar absorptivity and are associated with the conjugated π-system of the benzene ring. The substitution on the ring (fluorine and the chloroacetyl chloride group) would be expected to influence the position (λmax) and intensity of these absorption bands.

n → π Transitions:* The carbonyl group (C=O) in the acetyl chloride possesses non-bonding electrons (n electrons) on the oxygen atom. The n → π* transition is typically of lower intensity than the π → π* transitions.

A computational investigation using Time-Dependent Density Functional Theory (TD-DFT) would be a standard theoretical approach to predict the UV-Vis spectrum of this molecule. Such a study would involve optimizing the ground-state geometry of the molecule and then calculating the excitation energies and oscillator strengths for the electronic transitions.

Hypothetical UV-Vis Spectral Data for 2-Chloro-2-(4-fluorophenyl)acetyl chloride

| Transition Type | Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| π → π | ~200-220 | High | Hexane |

| π → π (Benzene) | ~250-270 | Moderate | Hexane |

| n → π* | ~300-320 | Low | Hexane |

Note: The data in this table is hypothetical and serves as an illustrative example of what might be expected. Actual experimental values would be required for confirmation.

X-ray Crystallography and Structural Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the determination of the crystal lattice parameters and the exact coordinates of each atom in the molecule.

A successful X-ray crystallographic study of 2-Chloro-2-(4-fluorophenyl)acetyl chloride would yield a wealth of structural information, including:

Molecular Geometry: The precise bond lengths, bond angles, and torsion angles of the molecule.

Conformation: The spatial arrangement of the atoms, including the orientation of the 4-fluorophenyl ring relative to the acetyl chloride group.

Crystal Packing: How the individual molecules are arranged in the crystal lattice, including any intermolecular interactions such as halogen bonding or C-H···O interactions.

This data is crucial for understanding the molecule's steric and electronic properties and for validating the results of computational chemistry studies.

Hypothetical Crystallographic Data for 2-Chloro-2-(4-fluorophenyl)acetyl chloride

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: The data in this table is hypothetical and for illustrative purposes only. A single-crystal X-ray diffraction experiment would be necessary to determine the actual crystallographic parameters.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of research on 2-Chloro-2-(4-fluorophenyl)acetyl chloride establishes it primarily as a highly reactive and versatile intermediate in organic synthesis, rather than an end-product with direct applications. Its significance lies in its bifunctional nature, containing both a reactive acyl chloride and an alpha-chloro substituent, which makes it a valuable building block for more complex molecules. wikipedia.org The research landscape is dominated by its utility as an acylating agent for introducing the 2-chloro-2-(4-fluorophenyl)acetyl group into various molecular scaffolds. This reactivity is leveraged extensively in the pharmaceutical and agrochemical industries.

In medicinal chemistry, the compound serves as a crucial precursor for the synthesis of a range of bioactive molecules. Studies have indicated that derivatives incorporating its structure exhibit potential anticancer and antimicrobial properties, driving research into new therapeutic agents. For instance, related structures are integral to the development of novel MDM2 inhibitors for cancer therapy and potent HDAC3 inhibitors. nih.govacs.org The synthesis of N-(substituted phenyl)-2-chloroacetamides from related chloroacetyl chlorides is a common theme, highlighting its role in creating amide linkages, which are prevalent in pharmaceuticals. researchgate.netgoogle.com

In the field of agrochemicals, 2-Chloro-2-(4-fluorophenyl)acetyl chloride is used in the production of specialty chemicals, including pesticides and herbicides. Research on related oxadiazole derivatives has shown significant nematicidal activity, suggesting the potential for this compound's use in developing new crop protection agents. mdpi.com

Synthetic chemistry research focuses on the methods of its preparation and its reactions. Common synthetic routes involve the chlorination of precursors like 2-(4-fluorophenyl)acetic acid or 4-fluoroacetophenone using reagents such as thionyl chloride or oxalyl chloride. google.com Its reactivity with various nucleophiles, including alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively, is well-documented. libretexts.orglibretexts.org Furthermore, it participates in Friedel-Crafts acylation reactions to form new carbon-carbon bonds, expanding its synthetic utility. google.comgoogle.com

Identification of Emerging Research Avenues and Challenges

While 2-Chloro-2-(4-fluorophenyl)acetyl chloride is an established synthetic intermediate, several emerging research avenues can be identified. Future work is likely to focus on expanding its applications, improving synthetic methodologies, and addressing inherent challenges related to its reactivity and environmental impact.

Emerging Research Avenues:

Novel Bioactive Derivatives: A primary future direction is the continued exploration of new derivatives for medicinal and agrochemical applications. Systematic synthesis and screening of compound libraries derived from 2-Chloro-2-(4-fluorophenyl)acetyl chloride could lead to the discovery of molecules with enhanced potency and selectivity as anticancer, antimicrobial, or pesticidal agents.

Green Chemistry Approaches: Current synthetic methods often rely on hazardous reagents and chlorinated solvents. google.comprepchem.com A significant opportunity lies in developing more sustainable and environmentally friendly synthetic protocols. This could include the use of solid-phase synthesis, flow chemistry, or greener catalytic systems to minimize waste and improve safety. Exploring ultrasound- or microwave-assisted reactions, which have proven effective for related compounds, could lead to faster and more efficient syntheses. researchgate.net

Computational and Mechanistic Studies: Deeper computational studies, using methods like Density Functional Theory (DFT), could provide valuable insights into the compound's reactivity and reaction mechanisms. Such studies can help predict the outcomes of reactions with complex nucleophiles and guide the rational design of new synthetic strategies and novel molecular structures with desired electronic and steric properties.

Materials Science Applications: The reactivity of acyl chlorides can be exploited in polymer and materials science. Research could explore the incorporation of the 2-chloro-2-(4-fluorophenyl)acetyl moiety into polymer backbones to create functional materials with unique thermal, optical, or biological properties.

Challenges:

Handling and Stability: The high reactivity of the acyl chloride group, particularly its sensitivity to hydrolysis, presents a significant handling challenge. libretexts.org It requires strictly anhydrous conditions, which can be difficult and costly to maintain on an industrial scale. Future research could focus on developing more stable, solid-supported reagents or methods for its in-situ generation to circumvent these issues.

Reaction Selectivity: As a bifunctional molecule, achieving chemoselectivity between the acyl chloride and the alpha-chloro position can be challenging. Developing reaction conditions or catalytic systems that allow for the selective transformation of one functional group while leaving the other intact is a key hurdle to unlocking its full synthetic potential.

Analytical Method Development: While general methods for analyzing acyl chlorides exist, such as derivatization followed by HPLC or GC, specific, validated analytical methods for 2-Chloro-2-(4-fluorophenyl)acetyl chloride in complex matrices are not widely reported. scispace.comgoogle.com Developing robust analytical techniques is crucial for quality control in both laboratory synthesis and industrial production.

The table below summarizes the key research areas, current findings, and future opportunities.

| Research Area | Summary of Current Landscape | Emerging Avenues & Challenges |

| Medicinal Chemistry | Serves as a key intermediate for bioactive molecules with potential anticancer and antimicrobial activity. | - Design and synthesis of new, more potent drug candidates.- Exploration of novel therapeutic targets. |

| Agrochemicals | Used as a precursor in the synthesis of pesticides and herbicides. | - Development of next-generation crop protection agents with improved efficacy and environmental profiles. |

| Synthetic Methodology | Synthesized via chlorination of phenylacetic acid derivatives; used in acylation and Friedel-Crafts reactions. google.com | - Development of greener and more sustainable synthetic routes.- Overcoming challenges of handling and stability.- Achieving higher reaction selectivity. |

| Analytical Chemistry | Characterized by standard spectroscopic and chromatographic techniques; derivatization is often required for analysis. google.com | - Development of robust, specific, and validated analytical methods for quality control. |

Q & A

Basic Research Questions

Q. What safety precautions are essential when handling 2-Chloro-2-(4-fluorophenyl)acetyl chloride in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid inhalation and skin contact by working in a fume hood. Implement safety protocols such as H303 (harmful if swallowed), H313 (harmful in contact with skin), and H333 (toxic if inhaled). Follow protective measures: P264 (wash hands after handling), P305+P351+P338 (rinse eyes with water), and P337+P313 (seek medical attention if irritation persists) . For chlorinated compounds, monitor symptoms of poisoning for 48 hours post-exposure .

Q. How can the purity of 2-Chloro-2-(4-fluorophenyl)acetyl chloride be assessed?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with >95% purity thresholds as a benchmark (e.g., similar to Ethyl 2-(4-chloro-2-fluorophenyl)acetate in ). Combine with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and detect impurities. Refer to chromatograms for retention time comparisons .

Q. What are the key steps for synthesizing 2-Chloro-2-(4-fluorophenyl)acetyl chloride derivatives?

- Methodological Answer : Start with fluorophenyl precursors (e.g., 4-fluoro-substituted benzaldehyde derivatives, as in ). Perform Friedel-Crafts acylation or nucleophilic substitution using chloroacetyl chloride. Optimize reaction conditions (e.g., solvent: dichloromethane, catalyst: AlCl₃) based on protocols for structurally related compounds like 2-chloro-N-methylacetamide intermediates .

Advanced Research Questions

Q. How does intramolecular hydrogen bonding influence the crystallization behavior of 2-Chloro-2-(4-fluorophenyl)acetyl chloride derivatives?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to analyze hydrogen bond formation (e.g., C–H⋯O bonds creating six-membered rings in 2-Chloro-N-(4-fluorophenyl)acetamide, ). Compare with derivatives like (Z)-Ethyl 2-(4-chlorophenyl)prop-2-enoate () to assess how substituents alter crystal packing and stability.

Q. What strategies can mitigate low yields in multi-step syntheses involving 2-Chloro-2-(4-fluorophenyl)acetyl chloride?

- Methodological Answer : Optimize reaction steps using design of experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry). For example, multi-step syntheses of AZD8931 ( ) achieved 2-5% yields by refining intermediates. Employ kinetic studies to isolate rate-limiting steps and improve efficiency.

Q. How do electron-withdrawing groups (e.g., –Cl, –F) affect the reactivity of 2-Chloro-2-(4-fluorophenyl)acetyl chloride in nucleophilic acyl substitution?

- Methodological Answer : Perform computational modeling (DFT) to analyze electron density distribution. Compare with experimental data from analogues like 4-Chloro-2-fluorobenzaldehyde () to quantify substituent effects on reaction rates. Use Hammett constants (σ) to predict directing effects in electrophilic reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。